1-Tridecanethiol

Description

General Overview of n-Alkanethiols in Contemporary Chemistry

N-alkanethiols are a class of organic compounds with the general formula CH₃(CH₂)ₙSH. They consist of a hydrocarbon chain of varying length (n) and a thiol (-SH) functional group. tugraz.ataip.org In contemporary chemistry, n-alkanethiols are of significant interest due to their ability to spontaneously form highly ordered, crystalline-like monolayer films on the surfaces of certain metals, particularly gold. tugraz.atsigmaaldrich.com This process, known as self-assembly, results in the formation of what are called self-assembled monolayers (SAMs). sigmaaldrich.comnih.gov

The formation of these SAMs is driven by the strong interaction between the sulfur atom of the thiol group and the metal surface, which forms a stable covalent bond. tugraz.atmdpi.com The alkyl chains, through van der Waals interactions, then arrange themselves into a densely packed, extended all-trans configuration. utexas.edu This self-assembly process allows for the creation of surfaces with precisely controlled chemical and physical properties at the molecular level. tandfonline.comharvard.edu The terminal group of the alkanethiol can be modified to introduce a wide variety of functionalities, making SAMs a versatile platform for numerous applications. researchgate.netresearchgate.net These applications span diverse fields such as surface wetting, electrochemistry, corrosion resistance, biological arrays, and molecular electronics. sigmaaldrich.com

Significance of Long-Chain Alkanethiols in Advanced Materials Science

Long-chain alkanethiols, typically defined as those with ten or more carbon atoms, hold particular importance in advanced materials science. rsc.org The length of the alkyl chain plays a crucial role in determining the structural and functional properties of the resulting self-assembled monolayers. As the chain length increases, the van der Waals interactions between adjacent alkyl chains become stronger, leading to more densely packed and stable films. utexas.eduucc.ie This increased order and stability are critical for many applications.

For instance, long-chain alkanethiol SAMs provide superior protection against corrosion for metal substrates. acs.orgnih.gov The dense, well-ordered monolayer acts as a more effective barrier against corrosive agents. acs.orgnih.gov Furthermore, the thickness of the SAM, which is directly related to the chain length, is a key parameter in applications such as molecular electronics and nanotechnology, where precise control over film thickness is essential. nist.govacs.org Studies have shown that the thermal stability of SAMs also increases with the length of the alkyl chain, making long-chain alkanethiols more suitable for applications requiring robustness at elevated temperatures. researchgate.net The ability to form well-defined, crystalline-like structures makes long-chain alkanethiols ideal building blocks for creating model organic surfaces to study fundamental interfacial phenomena. nih.govrsc.org

Scope and Research Focus on 1-Tridecanethiol

This compound, with the chemical formula CH₃(CH₂)₁₂SH, is a long-chain alkanethiol that has been the subject of specific research interest. scholaris.caumontreal.ca Its 13-carbon chain places it firmly in the category of long-chain alkanethiols, exhibiting the characteristic formation of well-ordered and densely packed self-assembled monolayers. scholaris.casurfacesciencelab.com

Research involving this compound often utilizes it as a model system to investigate the fundamental properties and behaviors of long-chain alkanethiol SAMs. For example, it has been used in comparative studies to understand the influence of terminal functional groups on the properties of SAMs. In one such study, the deposition of aluminum was compared on a standard this compound SAM versus a thiophene-terminated alkanethiol SAM. surfacesciencelab.com This research revealed that the interaction of aluminum with the monolayer was significantly different, highlighting the role of the terminal group in directing surface chemistry. surfacesciencelab.com

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₈S | vulcanchem.com |

| Molecular Weight | 216.43 g/mol | vulcanchem.com |

| Boiling Point | ~265–275°C | vulcanchem.com |

| Density | ~0.84 g/cm³ | vulcanchem.com |

| logP (Octanol-Water Partition Coefficient) | ~5.5 | vulcanchem.com |

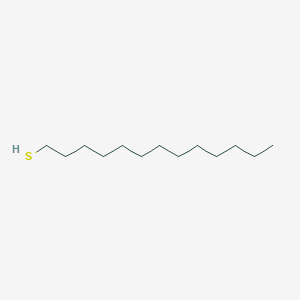

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tridecane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h14H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBROXKVGHZHJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066501 | |

| Record name | 1-Tridecanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19484-26-5 | |

| Record name | 1-Tridecanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19484-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Tridecanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019484265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-TRIDECANETHIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Tridecanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Tridecanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridecane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-TRIDECANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW32XX0340 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Mechanistic Investigations of 1 Tridecanethiol

Thiol-Ene Reaction Mechanisms Involving 1-Tridecanethiol

The thiol-ene reaction, a process involving the addition of a thiol to an alkene, is a prominent reaction for this compound. wikipedia.orgalfa-chemistry.com This reaction can proceed through several mechanisms, each with distinct initiation methods and reaction conditions. alfa-chemistry.comtaylorandfrancis.com The versatility and efficiency of the thiol-ene reaction have made it a widely used method in various fields, including polymer and materials science. alfa-chemistry.comnih.gov

Free-Radical Mediated Thiol-Ene Additions

The free-radical mediated thiol-ene reaction is a common pathway for the addition of this compound to alkenes. wikipedia.orgalfa-chemistry.com This mechanism is characterized by the formation of a thiyl radical, which then reacts with an alkene. alfa-chemistry.com The reaction typically results in an anti-Markovnikov addition product, where the sulfur atom attaches to the less substituted carbon of the double bond. wikipedia.orgmasterorganicchemistry.com

The process is a chain reaction involving three main steps: initiation, propagation, and termination. diva-portal.org

Initiation: This step involves the generation of a thiyl radical from this compound. This can be achieved through the use of thermal initiators, such as azobisisobutyronitrile (AIBN), or through photochemical methods. alfa-chemistry.comdergipark.org.tr The initiator abstracts the hydrogen atom from the thiol group (-SH) of this compound, forming a tridecanethiyl radical (C13H27S•). alfa-chemistry.comdiva-portal.org

Propagation: The newly formed thiyl radical adds to an alkene across the carbon-carbon double bond. diva-portal.org This addition forms a carbon-centered radical intermediate. wikipedia.org This intermediate then abstracts a hydrogen atom from another molecule of this compound, yielding the final thioether product and regenerating a thiyl radical, which continues the chain reaction. alfa-chemistry.comdiva-portal.org

Termination: The chain reaction can be terminated through various radical combination reactions, such as the reaction of two thiyl radicals to form a disulfide. dergipark.org.tr

A significant advantage of the free-radical thiol-ene reaction is its relative insensitivity to oxygen, which can often inhibit other radical polymerizations. diva-portal.org

Base-Catalyzed Thiol-Michael Additions

The Thiol-Michael addition, also known as a conjugate addition, is another important reaction pathway for this compound, particularly with electron-deficient alkenes like α,β-unsaturated carbonyl compounds. taylorandfrancis.comlibretexts.org This reaction is typically catalyzed by a base. mdpi.com

The mechanism proceeds as follows:

Thiolate Formation: A base, such as triethylamine (B128534), deprotonates the this compound to form a highly nucleophilic thiolate anion (C13H27S⁻). alfa-chemistry.commdpi.com

Nucleophilic Attack: The thiolate anion then attacks the β-carbon of the electron-deficient alkene in a conjugate (1,4-addition) fashion. libretexts.orglibretexts.org This attack forms a resonance-stabilized enolate intermediate. masterorganicchemistry.com

Protonation: The enolate intermediate is then protonated, often by a proton abstracted from the conjugate acid of the base or another thiol molecule, to yield the final thioether product. mdpi.commasterorganicchemistry.com

The Thiol-Michael addition is highly efficient and proceeds under mild conditions, often without the need for a solvent. nsf.govsrce.hr The choice of catalyst, whether a base or a nucleophile, can influence the reaction rate and mechanism. mdpi.com

| Catalyst Type | Mechanism Steps |

| Base-Catalyzed | 1. Deprotonation of thiol by base to form thiolate. 2. Nucleophilic attack of thiolate on the Michael acceptor. 3. Proton exchange to form the final product. mdpi.com |

| Nucleophile-Initiated | 1. Formation of a zwitterionic intermediate from the nucleophile and Michael acceptor. 2. Deprotonation of thiol by the intermediate to form thiolate. 3. Addition of thiolate to the Michael acceptor. 4. Proton exchange to form the final product. mdpi.com |

Acid-Catalyzed Thiol-Ene (ACT) Reactions

While less common than free-radical or base-catalyzed pathways, acid-catalyzed thiol-ene (ACT) reactions represent a distinct mechanistic class for the addition of this compound to certain alkenes. nih.govrsc.org This reaction typically involves vinyl ethers and other substrates that are prone to cationic polymerization. nih.gov

The proposed mechanism for the ACT reaction is a cation-mediated pathway: nih.gov

Protonation: An acid protonates the alkene, forming a carbocation intermediate. nih.gov

Nucleophilic Attack: The thiol group of this compound, acting as a nucleophile, attacks the carbocation. nih.gov

Deprotonation: A subsequent deprotonation step yields the final thioether product. nih.gov

Unlike the anti-Markovnikov selectivity of the free-radical thiol-ene reaction, the ACT reaction generally follows Markovnikov's rule, where the sulfur atom attaches to the more substituted carbon of the original double bond. masterorganicchemistry.comnih.gov This is because the reaction proceeds through the more stable carbocation intermediate. leah4sci.comscribd.com The reaction can be initiated by strong acids or by photoacids under specific light conditions. nih.govrsc.org An oxidative variant of this reaction using an oxidant can lead to the formation of sulfoxides. organic-chemistry.org

| Reaction Type | Regioselectivity | Mechanism |

| Free-Radical Thiol-Ene | Anti-Markovnikov wikipedia.orgmasterorganicchemistry.com | Radical chain reaction alfa-chemistry.com |

| Acid-Catalyzed Thiol-Ene | Markovnikov masterorganicchemistry.comnih.gov | Cationic intermediate nih.gov |

Photochemical Initiation in Thiol-Ene Reactions

Photochemical initiation is a widely used method to trigger free-radical thiol-ene reactions involving this compound. nih.govresearchgate.net This technique offers excellent spatial and temporal control over the reaction. wikipedia.org UV irradiation, often in the presence of a photoinitiator, is commonly employed to generate the initial thiyl radicals. nih.govresearchgate.net

The process can occur through two main pathways:

Direct Photolysis: UV light can directly cleave the S-H bond of this compound to form a thiyl radical, although this process can be slow. researchgate.net

Photoinitiator-Mediated Initiation: More commonly, a photoinitiator is used to absorb light and generate initiator radicals. researchgate.net These radicals then abstract a hydrogen atom from this compound to produce the reactive thiyl radical. alfa-chemistry.comresearchgate.net Common photoinitiators include Irgacure and 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA). nih.govdergipark.org.tr

The use of light allows for reactions to be conducted at ambient temperatures and can be patterned to create functionalized surfaces. wikipedia.orgwestmont.edu Visible light photocatalysis has also been explored for these reactions. nih.gov

Intramolecular Thiol-Ene Reactions and Cyclization

While this compound itself cannot undergo intramolecular cyclization, derivatives of long-chain thiols containing an appropriately positioned alkene group can participate in intramolecular thiol-ene reactions to form sulfur-containing heterocyclic compounds. wikipedia.orgmdpi.com The regioselectivity of the cyclization (i.e., the size of the ring formed) is governed by Baldwin's rules and depends on whether the reaction proceeds via an exo or endo cyclization pathway. wikipedia.orgmdpi.com

These reactions are typically initiated photochemically to generate the key thiyl radical intermediate, which then attacks the internal double bond. mdpi.com This strategy has been employed in the synthesis of various cyclic structures, including macrocycles. wikipedia.orgrsc.org

Other Significant Reactions of the Thiol Functional Group in this compound

Beyond thiol-ene additions, the thiol group of this compound can undergo other important chemical transformations.

One of the most common reactions is oxidation . Thiols can be oxidized to form disulfides (R-S-S-R). libretexts.org This can occur in the presence of mild oxidizing agents like iodine (I₂) or bromine (Br₂), or even through air oxidation, which can be catalyzed by light or the presence of certain metals. libretexts.orgresearchgate.net The formation of the disulfide, didodecyl disulfide, from the corresponding thiol is a reversible process, and the disulfide can be reduced back to the thiol. libretexts.org This thiol-disulfide interconversion is a fundamental reaction in sulfur chemistry. nih.gov Various reagents can be employed for the synthesis of both symmetrical and unsymmetrical disulfides. organic-chemistry.orgresearchgate.net

The thiol group of this compound can also be deprotonated by a strong base to form a thiolate anion (C13H27S⁻). libretexts.org This thiolate is a potent nucleophile and can participate in Sₙ2 reactions with alkyl halides to form thioethers. libretexts.org This is analogous to the Williamson ether synthesis. libretexts.org

Reactions with Maleimides

The reaction between thiols and maleimides is a cornerstone of bioconjugation and polymer chemistry, known for its high efficiency and specificity. axispharm.comcd-bioparticles.com this compound reacts with maleimides through a Michael-type addition mechanism. nih.goviris-biotech.de This reaction is highly chemoselective for thiols, especially under physiological pH conditions (6.5-7.5), proceeding approximately 1,000 times faster than the corresponding reaction with amines at neutral pH. axispharm.com

The process involves the nucleophilic attack of the thiolate anion (formed by the deprotonation of this compound) on one of the double-bonded carbons of the maleimide (B117702) ring. researchgate.net This forms a stable carbon-sulfur bond, resulting in a thiosuccinimide conjugate. axispharm.comnih.gov The reaction is generally rapid and can be performed without a catalyst, particularly in polar solvents which facilitate the formation of the reactive thiolate. axispharm.comrsc.org However, bases like triethylamine or nucleophiles like dimethylphenylphosphine (B1211355) can be used to initiate or catalyze the reaction. rsc.orgresearchgate.net The choice of solvent and initiator can influence the reaction mechanism and kinetics. rsc.org

It is important to note that the resulting thiosuccinimide linkage can be unstable under certain conditions and may undergo a retro-Michael reaction. iris-biotech.denih.gov Furthermore, the maleimide ring itself can undergo hydrolysis in aqueous solutions, forming a non-reactive maleamic acid, which can be a competing side reaction. nih.govthermofisher.com

Table 1: Factors Influencing the Thiol-Maleimide Reaction

| Factor | Influence on the Reaction | References |

|---|---|---|

| pH | Optimal between 6.5 and 7.5 for high specificity towards thiols. thermofisher.com At pH > 8.5, reactivity with amines increases. thermofisher.com | thermofisher.com |

| Solvent | Polar solvents (e.g., water, DMSO, DMF) promote the reaction. axispharm.comrsc.org | axispharm.comrsc.org |

| Catalyst/Initiator | Can be initiated by bases (e.g., triethylamine) or nucleophiles (e.g., dimethylphenylphosphine) to accelerate the reaction. rsc.orgresearchgate.net | rsc.orgresearchgate.net |

| Stability | The resulting succinimidyl thioether can undergo hydrolysis or retro-Michael addition. iris-biotech.denih.gov | iris-biotech.denih.gov |

Thiol-Disulfide Interconversions

This compound can participate in thiol-disulfide exchange reactions, a fundamental process in biochemistry for the formation and rearrangement of disulfide bonds in proteins. wikipedia.orgnih.gov This reaction involves the nucleophilic attack of a thiolate anion (from this compound) on a sulfur atom of a disulfide bond (R-S-S-R'). wikipedia.orgnih.gov

The mechanism is consistent with an Sₙ2 type nucleophilic substitution. nih.govlibretexts.org The attacking thiolate displaces one of the sulfur atoms of the disulfide, forming a new, mixed disulfide and releasing the other sulfur atom as a thiolate. wikipedia.org This process is reversible and continues until a thermodynamic equilibrium is reached.

R-SH + R'-S-S-R' ⇌ R-S-S-R' + R'-SH

This interchange is crucial for creating unsymmetrical disulfides. chimicatechnoacta.ru The reaction rate and equilibrium are influenced by the relative redox potentials and concentrations of the participating thiols and disulfides. mdpi.com In biological systems, enzymes like protein disulfide isomerase (PDI) catalyze this exchange to facilitate correct protein folding. nih.govnih.gov The process can also be initiated electrochemically, sometimes using redox mediators to lower the overpotential of thiol oxidation. chimicatechnoacta.ru

Hydrothiolation of Olefins

The addition of the S-H bond of this compound across the carbon-carbon double bond of an olefin (alkene) is known as hydrothiolation or the thiol-ene reaction. alfa-chemistry.comwikipedia.org This reaction is a highly efficient and atom-economical method for forming thioethers. wikipedia.orgresearchgate.net The reaction can proceed via two primary mechanisms, leading to different regiochemical outcomes.

Free-Radical Addition (Anti-Markovnikov): This is the most common pathway for thiol-ene reactions. wikipedia.org It can be initiated by heat, UV light, or a radical initiator (e.g., AIBN). wikipedia.orgcsic.es The process begins with the formation of a thiyl radical (RS•) from this compound. This radical then adds to the alkene at the less substituted carbon, which is known as an anti-Markovnikov addition. wikipedia.orgmasterorganicchemistry.com The resulting carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the final thioether product. alfa-chemistry.comwikipedia.org This method is highly stereoselective and rapid. wikipedia.orgrsc.org

Catalyzed Addition (Markovnikov): In the presence of acid or certain metal catalysts, the hydrothiolation can proceed through an electrophilic addition mechanism. csic.es This pathway typically results in the Markovnikov product, where the sulfur atom adds to the more substituted carbon of the double bond. csic.esmasterorganicchemistry.com Catalysts like iron(III) salts have been shown to effectively promote the Markovnikov hydrothiolation of styrenes. csic.es

The choice of initiator or catalyst is therefore critical in directing the regioselectivity of the addition. wikipedia.orgcsic.es

Table 2: Comparison of Hydrothiolation Mechanisms

| Feature | Free-Radical Mechanism | Catalyzed (Electrophilic) Mechanism | References |

|---|---|---|---|

| Initiation | Radical initiator (e.g., AIBN), light, heat | Acid or metal catalyst (e.g., Fe(NTf₂)₃) | wikipedia.orgcsic.es |

| Regioselectivity | Anti-Markovnikov | Markovnikov | wikipedia.orgcsic.esmasterorganicchemistry.com |

| Intermediate | Thiyl radical (RS•) | Carbocation | wikipedia.orgcsic.es |

| Typical Substrates | Wide range of alkenes | Styrenes, other electron-rich alkenes | alfa-chemistry.comcsic.es |

Oxidation Reactions

The sulfur atom in this compound exists in its most reduced state and is susceptible to oxidation. harvard.edu Mild oxidation, often simply by exposure to atmospheric oxygen, converts this compound into its corresponding disulfide, di-n-tridecyl disulfide. harvard.edulibretexts.org This reaction involves the formation of a sulfur-sulfur bond and is a common side reaction during the storage of thiols. harvard.edu

R-SH + O₂ → R-S-S-R + H₂O₂

Stronger oxidizing agents can further oxidize the sulfur atom to higher oxidation states. The ultimate oxidation product of a thiol is a sulfonic acid (R-SO₃H). harvard.edubldpharm.comthermofisher.com This transformation involves a significant change in the properties of the molecule, converting the relatively non-polar thiol into a highly polar and acidic sulfonic acid. The oxidation can proceed through intermediate species such as sulfenic acids (R-SOH) and sulfinic acids (R-SO₂H). nih.gov

Stereoselectivity and Regioselectivity in this compound Reactions

Controlling the three-dimensional arrangement (stereoselectivity) and the site of bond formation (regioselectivity) is a fundamental goal in chemical synthesis. numberanalytics.com In reactions involving this compound, these aspects are heavily dependent on the reaction mechanism and conditions.

Regioselectivity is prominently observed in the hydrothiolation of unsymmetrical olefins. masterorganicchemistry.comnumberanalytics.com As detailed in section 3.2.3, the addition of this compound can be directed to yield either the Markovnikov or anti-Markovnikov product. wikipedia.orgcsic.es

Anti-Markovnikov selectivity is achieved under free-radical conditions, where the thiyl radical adds to the sterically less hindered carbon of the alkene. wikipedia.orgorganic-chemistry.org This is the default pathway for most thiol-ene reactions.

Markovnikov selectivity requires conditions that favor an electrophilic addition mechanism, such as the use of specific Lewis acid or Brønsted acid catalysts, which stabilize the formation of the more substituted carbocation intermediate. csic.es

Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.com

In free-radical hydrothiolation , the addition to the alkene double bond often occurs with high stereoselectivity. For cyclic alkenes, the addition can be influenced by the existing stereochemistry of the molecule. acs.org

In nucleophilic additions , such as the reaction with chiral maleimides or other electrophiles, the stereochemical outcome can be controlled. For instance, the nucleophilic addition of thiols to alkynes (thiol-yne reaction) can produce either cis or trans alkene products depending on the solvent polarity and base strength. nih.gov

Catalytic asymmetric methods have been developed for the addition of thiols to prochiral substrates like N-acyl imines. Using chiral catalysts, such as BINOL-derived phosphoric acids, enantioenriched products can be obtained with high selectivity. organic-chemistry.org While these studies often use aromatic thiols, the principles can be extended to aliphatic thiols like this compound, providing access to chiral sulfur-containing compounds. organic-chemistry.org

The ability to control both the regio- and stereoselectivity of this compound reactions is crucial for its application in creating precisely defined molecular architectures for advanced materials and targeted biological probes.

Self Assembled Monolayers Sams Formed from 1 Tridecanethiol

Fundamental Principles of Alkanethiol SAM Formation on Gold Surfaces

Self-assembled monolayers (SAMs) of alkanethiols on gold are highly organized molecular assemblies formed through the spontaneous adsorption of the thiol molecules onto the gold surface. tugraz.at This process is primarily driven by the strong, specific affinity between sulfur and gold, which results in the formation of a stable, semi-covalent bond. sigmaaldrich.com The interaction is energetically significant, estimated to be on the order of 45 kcal/mol. sigmaaldrich.com

The formation of a 1-tridecanethiol SAM is typically achieved by immersing a clean gold substrate into a dilute solution of the thiol, often in ethanol (B145695), for a period ranging from 12 to 48 hours. sigmaaldrich.comharvard.edu The assembly process is self-regulating, terminating at a single, densely packed molecular layer. rsc.org

Several key forces govern the assembly:

Chemisorption: The primary driving force is the chemical bond formed between the sulfur headgroup of the this compound and the gold substrate. sigmaaldrich.com

Van der Waals Interactions: Intermolecular attractive forces between the long tridecyl chains (the C13 backbone) are crucial for the high degree of order within the monolayer. These interactions cause the alkyl chains to pack closely, maximizing stability. sigmaaldrich.com

Headgroup Interactions: Repulsive forces between the negatively charged sulfur headgroups can also influence the final packing arrangement.

The formation kinetics involve an initial, rapid adsorption phase where molecules cover the surface in a disordered state within seconds to minutes. sigmaaldrich.com This is followed by a much slower reorganization and ordering phase, lasting several hours, where the alkyl chains rearrange into a more crystalline, low-energy state. sigmaaldrich.com

Structural Characterization of this compound SAMs

The structure of SAMs formed from long-chain alkanethiols like this compound is characterized by a high degree of order. A well-ordered monolayer is typically achieved with alkane chains of at least 10 carbons, a criterion that this compound meets. sigmaaldrich.com

Conformational Order and Gauche Defects

The conformational order of the alkyl chains is a critical aspect of SAM structure. In a perfectly ordered monolayer, the tridecyl chains would exist in an all-trans (anti) conformation, creating a straight, zigzag chain. However, defects in this ordering, known as gauche defects, can occur where a rotation around a carbon-carbon bond leads to a kink in the chain. acs.org

The initial, rapidly formed monolayer is characterized by a high number of these gauche defects, resulting in a disordered, "liquid-like" state. sigmaaldrich.comacs.org During the slower annealing or organization phase, these defects are gradually eliminated as the chains rearrange to achieve the more thermodynamically stable, all-trans conformation, leading to a "crystalline-like" structure. sigmaaldrich.com The density of gauche defects is dependent on the length of the alkyl chain; for chains with 12 or more carbons, such as in this compound, the defect density is significantly diminished, leading to a more ordered final structure. acs.org

| Alkyl Chain Length | General Conformational State | Relative Gauche Defect Density | Resulting SAM Order |

|---|---|---|---|

| Short (< C10) | More "liquid-like" | Higher | Less Ordered |

| Long (≥ C10, e.g., C13) | More "crystalline-like" | Lower | Highly Ordered |

Surface Morphology and Topography

While well-ordered SAMs are often depicted as perfectly uniform, their actual topography includes several characteristic features. The assembly process itself can modify the underlying gold substrate. It has been observed that thiol molecules can remove gold atoms from the surface during SAM formation, leading to the creation of single-atom-deep depressions known as etch pits or vacancy islands. uchicago.edu

On a larger scale, the monolayer is not a single perfect crystal but rather a polycrystalline structure composed of ordered domains separated by grain boundaries. rsc.org Within these domains, the molecules are well-ordered with a consistent tilt direction. At the boundaries between domains, the molecular arrangement is more disordered. The size of these ordered domains can range from tens to hundreds of nanometers.

Interfacial Interactions of this compound SAMs

The interface between the this compound monolayer and the gold substrate is defined by the specific chemical bond that forms between the sulfur headgroup and the gold atoms.

Adsorption Mechanisms and Thiolate Bond Formation

The adsorption of this compound onto a gold surface is a chemisorption process. It is widely accepted that this involves the oxidative addition of the thiol's S-H bond to the gold surface, resulting in the cleavage of the S-H bond and the formation of a gold-thiolate (Au-S-R) species. researchgate.netresearchgate.net The hydrogen atom that is cleaved is thought to desorb as H₂ gas.

The resulting Au-S bond is strong and has a significant covalent character. sigmaaldrich.com This bond anchors the this compound molecules to the surface. The electronic structure of the gold surface is modified by this interaction, as a charge transfer occurs from the gold to the more electronegative sulfur atom, creating a Au⁺-S⁻ bond character. researchgate.net

Kinetic studies on similar alkanethiols suggest a two-step adsorption process:

Initial Rapid Adsorption: Molecules quickly adsorb onto high-energy sites on the gold surface, such as corners and edges. rsc.org

The precise structure of the sulfur-gold interface, including the exact binding site of the sulfur atom on the gold lattice, remains an active area of research. rsc.orgrsc.org

Interaction with Deposited Metals

Self-assembled monolayers (SAMs) of this compound create an organic barrier on a substrate that significantly mediates the subsequent deposition of metals. The nature of this interaction—whether the deposited metal atoms adhere to the monolayer's surface, penetrate it, or cause its displacement—depends on the metal being deposited and the integrity of the SAM.

Research has shown that the dense, well-ordered structure of a this compound SAM can act as a resist layer. For instance, when aluminum is deposited onto a this compound SAM on a gold substrate, the interaction is observed to be weak. The aluminum atoms tend to diffuse across the surface and penetrate the monolayer at defect sites to reach the underlying gold surface. This is in contrast to SAMs with more interactive terminal groups, where the deposited metal atoms may have lower mobility and are less likely to penetrate the organic layer.

The process of metal deposition on a this compound SAM typically follows a series of steps:

Initial Adsorption : Metal atoms land on the methyl-terminated surface of the SAM.

Surface Diffusion : The atoms diffuse across the low-energy surface of the monolayer.

Nucleation at Defects : The atoms locate defect sites in the SAM, such as domain boundaries or pinholes.

Growth : Metal clusters begin to grow at these nucleation sites, eventually forming a continuous film if deposition continues.

This mechanism highlights the role of the SAM in templating the growth of the deposited metal layer, with the quality and defect density of the this compound monolayer being critical factors in controlling the morphology of the overlying metal film.

Influence of Substrate

The choice of substrate is a determining factor in the structure, stability, and properties of this compound SAMs. The most commonly studied substrates are the coinage metals—gold (Au), silver (Ag), and copper (Cu)—due to their strong affinity for sulfur.

Gold (Au): Gold is the most widely used substrate for forming high-quality alkanethiol SAMs. The interaction between sulfur and gold is strong and semi-covalent, leading to the formation of a stable gold-thiolate bond. On Au(111) surfaces, this compound molecules, like other long-chain alkanethiols, form a dense, crystalline-like monolayer with the alkyl chains tilted at an angle of approximately 30° from the surface normal. sigmaaldrich.com This tilt allows for maximized van der Waals interactions between adjacent chains, resulting in a well-ordered (√3 × √3)R30° structure. sigmaaldrich.comsigmaaldrich.com

Silver (Ag): On silver, this compound forms SAMs that are more densely packed than those on gold. The alkyl chains exhibit a smaller tilt angle, typically around 12°, relative to the surface normal. dtic.mil This is attributed to the different lattice spacing of the silver substrate. While the Ag-S bond is strong, SAMs on silver are generally less stable than those on gold and are more prone to oxidation when exposed to air. bohrium.com

Copper (Cu): Copper is highly reactive with thiols, but its surface readily oxidizes. bohrium.com Therefore, the formation of this compound SAMs on copper requires careful preparation to ensure an oxide-free surface. northwestern.edu The Cu-S bond is considered more polar than the Au-S bond. researchgate.net SAMs on copper provide significant protection against surface oxidation, with the effectiveness of this barrier increasing with the length of the alkyl chain. harvard.edu However, the monolayers themselves have limited stability in air compared to those on gold. bohrium.com

The following table summarizes the key structural differences for alkanethiol SAMs on these primary substrates.

| Substrate | Typical Alkyl Chain Tilt Angle | Packing Density | Bond Character | Relative Stability |

| Gold (Au) | ~30° | High | Covalent | Very High |

| Silver (Ag) | ~12° | Very High | Ionic/Covalent | Moderate |

| Copper (Cu) | Variable | High | Polar Covalent | Lower |

Modulation of SAM Properties through this compound Derivatives

Comparison with other n-Alkanethiols

The properties of SAMs are highly dependent on the length of the n-alkane chain. As a C13 thiol, this compound fits within a well-established trend where chain length dictates the structural order, stability, and physical properties of the monolayer.

Structural Order and Stability: Van der Waals forces between adjacent alkyl chains are a primary driving force for the self-assembly process. sigmaaldrich.com For alkanethiols with ten or more carbons, these intermolecular interactions are strong enough to produce highly ordered, crystalline-like monolayers. sigmaaldrich.com Therefore, this compound forms a well-ordered and densely packed SAM. Longer chains generally lead to more thermally stable monolayers because of the increased cumulative van der Waals interactions. researchgate.net Conversely, shorter-chain thiols (fewer than 10 carbons) tend to form less-ordered, liquid-like films due to weaker inter-chain forces. aip.org

Physical and Mechanical Properties: The thickness of the SAM is directly proportional to the length of the alkyl chain. This thickness influences the barrier properties of the monolayer, with longer chains providing better protection against corrosion and being less permeable to ions. researchgate.net Mechanical properties also vary with chain length. As the chain length of alkanethiols increases, the elastic modulus of the monolayer film increases, while the work of adhesion decreases. robertfcook.orgnih.gov

The table below provides a comparative overview of how key properties change with the number of carbon atoms (n) in the n-alkanethiol chain.

| Property | Short Chain (n < 10) | Long Chain (n ≥ 10) (e.g., this compound) |

| Monolayer Order | Lower (Liquid-like) | Higher (Crystalline-like) |

| Thermal Stability | Lower | Higher |

| Barrier Properties | Less Effective | More Effective |

| Elastic Modulus | Lower | Higher |

| Adhesion | Higher | Lower |

Impact of Terminal Functional Groups

Modifying the terminal methyl group of this compound with a different functional group is a powerful method for tailoring the surface properties of the SAM. This chemical modification dramatically alters characteristics such as wettability, surface energy, and chemical reactivity, without significantly changing the underlying alkyl chain packing.

Wettability and Surface Energy: The identity of the terminal group dictates the SAM's interaction with liquids. A standard this compound monolayer presents a surface of methyl (-CH3) groups, which is hydrophobic and has low surface energy. Replacing the methyl group with a polar functional group, such as a hydroxyl (-OH) or carboxyl (-COOH) group, makes the surface hydrophilic. This is quantitatively measured by the contact angle of a water droplet on the surface; a higher contact angle indicates greater hydrophobicity.

For example, the introduction of polar terminal groups like -OH, -NH2, and especially -COOH leads to a significant decrease in the water contact angle, indicating increased wettability. rsc.org While these polar groups enhance hydrophilicity, they can also engage in intermolecular hydrogen bonding, which may lead to a slight increase in the irregularity and disorder of the monolayer compared to a purely methyl-terminated SAM. rsc.org

The following table illustrates the effect of different terminal groups on the wettability of a long-chain alkanethiol SAM.

| Terminal Group | Chemical Formula | Surface Character | Typical Water Contact Angle |

| Methyl | -CH₃ | Hydrophobic | ~110° |

| Hydroxyl | -OH | Hydrophilic | ~10-30° |

| Carboxyl | -COOH | Hydrophilic | <10° |

| Amino | -NH₂ | Hydrophilic | ~50-70° |

By choosing an appropriate terminal group, a surface can be engineered for specific applications, such as promoting biocompatibility, controlling adhesion, or providing sites for further chemical reactions.

Advanced Applications of 1 Tridecanethiol in Materials Science

Surface Functionalization and Engineering using 1-Tridecanethiol

The foundation of this compound's utility in surface engineering lies in its capacity to form dense, crystalline-like monolayer films on noble metal surfaces, particularly gold. researchgate.net This spontaneous organization is driven by the strong affinity of the sulfur headgroup for the metal substrate and the van der Waals interactions between the C13 alkyl chains. researchgate.net The resulting self-assembled monolayers (SAMs) provide a robust and well-defined platform for tailoring surface properties.

The characteristics of these SAMs, such as thickness and wettability, are crucial for their application. The thickness of a this compound monolayer is a direct function of its extended alkyl chain length. dtic.mil The hydrophobic nature of the exposed methyl groups at the monolayer-air interface results in a surface with low wettability, as quantified by contact angle measurements.

| Alkanethiol | Ellipsometric Thickness (Å) | Advancing Contact Angle of Water (°) |

|---|---|---|

| 1-Dodecanethiol (C12) | 15 | 110 |

| 1-Hexadecanethiol (C16) | 21 | 112 |

| 1-Octadecanethiol (C18) | 24 | 111 |

Data for related long-chain alkanethiols are presented to illustrate the expected properties of this compound SAMs, for which specific literature data is less common. The properties of this compound (C13) are expected to be intermediate to those of 1-Dodecanethiol and 1-Hexadecanethiol.

Surface Patterning

The ability to spatially control the placement of this compound SAMs on a surface opens up possibilities for creating micro- and nanopatterns, which are fundamental to the fabrication of a wide range of devices, from biosensors to microelectronics. A prominent technique for achieving this is microcontact printing (μCP). figshare.com In μCP, an elastomeric stamp, typically made of polydimethylsiloxane (B3030410) (PDMS), is "inked" with a solution of this compound and then brought into contact with a substrate, such as gold. This process transfers the thiol to the substrate in a pattern defined by the stamp's relief features. The resulting patterned SAM can then act as a resist for subsequent etching steps or to direct the assembly of other molecules. researchgate.net

The patterned areas functionalized with this compound exhibit the hydrophobic properties of the SAM, while the unfunctionalized areas can be backfilled with a different thiol to create regions with contrasting surface energies. This control over local surface wettability is crucial for applications such as the creation of patterned cell cultures and microfluidic devices. researchgate.netnih.gov

Biofunctionalization and Bioconjugation Strategies

While pristine this compound SAMs present a hydrophobic surface, they can be modified to facilitate the attachment of biological molecules. One strategy involves the co-adsorption of this compound with another thiol that has a terminal functional group amenable to bioconjugation, such as a carboxylic acid or an amine. This creates a mixed monolayer with controlled surface chemistry.

A more direct approach for biofunctionalization leverages the reactivity of the thiol group itself in "click" chemistry reactions, such as the thiol-ene reaction. A surface can be functionalized with molecules containing an alkene ("ene") group, and then this compound can be covalently attached to these specific sites via a radical-mediated addition reaction. nih.gov This method allows for the site-specific immobilization of biomolecules. For instance, a protein can be modified with an alkene-containing linker and then conjugated to a surface patterned with this compound. nih.gov This strategy is highly efficient and can be performed under mild conditions, making it suitable for sensitive biological molecules. nih.gov

Polymer Chemistry and Network Formation

The thiol group of this compound is a versatile functional handle in polymer synthesis and modification, primarily through the thiol-ene "click" reaction. semanticscholar.org This reaction is characterized by its high efficiency, rapid reaction rates, and insensitivity to many common solvents and functional groups. researchgate.net

Synthesis of Uniform Polymer Networks via Thiol-Ene Reactions

The thiol-ene reaction is an ideal tool for the creation of highly uniform and well-defined polymer networks. elsevierpure.com In a typical synthesis, a multifunctional "ene" monomer is reacted with a multifunctional thiol. While this compound is a monofunctional thiol, it can be incorporated into these networks as a chain-terminating or modifying agent to control the crosslink density and tailor the network's properties. For instance, by varying the ratio of a multifunctional thiol to this compound in a reaction with a multifunctional ene, the degree of crosslinking can be precisely controlled. This, in turn, influences the mechanical properties of the resulting polymer network, such as its modulus and glass transition temperature. nih.govbohrium.com

Modification of Polymeric Platforms for Advanced Materials

Post-polymerization modification is a powerful strategy for introducing new functionalities into existing polymers. Polymeric platforms containing pendant "ene" groups can be readily modified by reacting them with this compound via the thiol-ene reaction. rsc.org This grafting-to approach allows for the covalent attachment of the C13 alkyl chain to the polymer backbone, thereby altering the surface properties of the material. For example, modifying a hydrophilic polymer with this compound can render its surface more hydrophobic. This is a valuable technique for creating materials with tailored wettability and for improving the compatibility of polymers in blends or composites. researchgate.net The efficiency of the thiol-ene reaction ensures a high degree of functionalization under mild conditions. rsc.org

| Polymer Backbone | Modifying Agent | Observed Change in Property |

|---|---|---|

| Poly(glycidyl methacrylate) | 1-Dodecanethiol | Increased hydrophobicity |

| Poly(allyl glycidyl (B131873) ether) | 1-Octadecanethiol | Decreased surface energy |

Nanoparticle Stabilization and Surface Modification

This compound, a member of the alkanethiol family, plays a critical role in the synthesis and functionalization of nanoparticles, particularly in the realm of materials science. Its unique molecular structure, featuring a long thirteen-carbon alkyl chain and a sulfur-containing thiol headgroup, allows it to act as a highly effective surface ligand. This capability is fundamental to both stabilizing nascent nanoparticles and precisely controlling their surface characteristics for advanced applications. The surface modification of nanomaterials is a crucial step to prevent agglomeration and ensure their proper dispersion within other materials, such as polymer matrices. wiley-vch.de

The primary function of this compound in nanoparticle synthesis is to act as a stabilizing agent, preventing the aggregation of newly formed metallic nanoparticles. chemicalbook.com This stabilization is achieved through a combination of chemical bonding and physical hindrance. The thiol (-SH) group exhibits a strong affinity for the surfaces of noble metals like gold and silver, forming a coordinate bond between the sulfur atom and the metal atoms on the nanoparticle surface. researchgate.netresearchgate.net This self-assembly process results in a dense, well-ordered monolayer coating the nanoparticle core.

Once the this compound molecules are anchored to the surface, their long alkyl chains extend outwards, creating a protective organic shell. This shell provides a steric barrier, physically preventing the nanoparticles from coming into close contact and fusing, a process that would otherwise lead to uncontrolled growth and precipitation from the solution. researchgate.net The effectiveness of this stabilization is influenced by various synthetic parameters, and even small changes can lead to significant modifications in the nanoparticles' average size, size distribution, stability, and their capacity for self-assembly. nih.gov The use of alkanethiols like dodecanethiol, which is structurally similar to this compound, is a widely adopted method for preparing ligand-stabilized metal nanoparticles. nih.gov

The following table illustrates the effect of varying the ratio of a metal precursor (gold) to an alkanethiol stabilizer (dodecanethiol) on the resulting nanoparticle size. This demonstrates the crucial role of the stabilizing agent in controlling the dimensions of the synthesized nanoparticles.

| Gold:Sulfur (Au:S) Molar Ratio | Average Particle Diameter (nm) |

| 1:1 | 1.70 |

| 2:1 | 2.01 |

| 3:1 | 2.21 |

| 4:1 | 2.81 |

| 6:1 | 5.72 |

This data is adapted from a study on dodecanethiol-stabilized gold nanoparticles and is presented to illustrate the general principle of size control using alkanethiols. researchgate.net

Beyond simply preventing aggregation, the this compound monolayer fundamentally alters the surface properties of the nanoparticles. The outward-facing long alkyl chains transform the originally hydrophilic metallic surface into a hydrophobic one. This modification is critical for controlling the dispersibility of the nanoparticles in various solvents. Nanoparticles capped with this compound are readily dispersible in nonpolar organic solvents such as toluene (B28343) or hexane, a property essential for their incorporation into many polymer composites and for solution-based processing techniques. researchgate.net

The surface functionalization provided by this compound also serves to chemically and electronically passivate the nanoparticle surface. researchgate.net This passivation minimizes surface defects and can influence the electronic and optical properties of the nanoparticles. The ability to tailor the surface chemistry of nanoparticles is a key aspect of creating functional materials for a wide range of applications, including catalysis, sensing, and electronics. rsc.orgmdpi.com The modification of nanoparticle surfaces with organic functional groups, such as thiols, is a predominant and effective method for the functionalization of nanomaterials. wiley-vch.de By carefully selecting the length of the alkyl chain and the functional end group of the thiol, researchers can precisely engineer the surface properties of nanoparticles to suit specific technological needs.

Catalytic Roles and Applications of 1 Tridecanethiol and Its Derivatives

1-Tridecanethiol as a Ligand in Organometallic Catalysis

The sulfur atom in this compound possesses lone pairs of electrons, making it an effective ligand for transition metals. In organometallic chemistry, thiols typically coordinate to metal centers as anionic thiolate (RS⁻) ligands after deprotonation, acting as soft donors that form stable bonds with soft metal ions.

The synthesis of transition-metal complexes featuring thiol or thiolate ligands is a cornerstone of organometallic and coordination chemistry. sfu.cauomustansiriyah.edu.iq These syntheses often involve the reaction of a metal salt or a pre-existing metal complex with the thiol. For a thiol like this compound, the reaction typically requires a base to deprotonate the weakly acidic S-H group, yielding the tridecanethiolate anion, which then acts as a nucleophile, displacing other ligands from the metal's coordination sphere. orientjchem.org

Common synthetic strategies include:

Salt Metathesis: Reaction of a metal halide (e.g., MCl₂) with a pre-formed alkali metal salt of the thiol (e.g., NaS(CH₂)₁₂CH₃).

Direct Reaction with Basic Precursors: Reaction of the thiol with a metal complex containing basic ligands, such as metal amides or alkoxides, leading to protonolysis and formation of the metal-thiolate bond. sfu.ca

Oxidative Addition: For metals in low oxidation states, the S-H bond of the thiol can undergo oxidative addition to the metal center, forming a hydride and a thiolate ligand simultaneously.

The design of these complexes can be highly versatile. Thiolates can function as terminal or bridging ligands, the latter connecting two or more metal centers. uomustansiriyah.edu.iq The long alkyl chain of this compound can influence the complex's solubility, steric environment, and crystal packing. Multidentate ligands incorporating a thiol function can also be designed to create specific coordination geometries and enhance complex stability. rsc.orgnih.gov

Table 1: Examples of Synthetic Approaches for Transition-Metal Thiolate Complexes

| Synthesis Method | General Reaction | Metal Examples | Ligand Type Formed |

| Salt Metathesis | M-X + Na-SR → M-SR + Na-X | Fe, Co, Ni, Cu, Zn | Terminal or Bridging Thiolate |

| Protonolysis | M-NR'₂ + R-SH → M-SR + HNR'₂ | Y, Cr | Terminal Thiolate |

| Ligand Substitution | [M(L)n] + R-SH → [M(L)n-1(SR)] + L | Co, Ni, Cu | Terminal Thiolate |

Note: R in the table represents an alkyl group such as tridecyl.

Thiolate ligands like 1-tridecanethiolate play a crucial role in the elementary steps of organometallic catalytic cycles. narod.ru As ancillary or "spectator" ligands, they can modify the electronic and steric properties of the metal center, thereby influencing the rates and selectivity of catalytic reactions. The key steps where these ligands exert influence include:

Ligand Substitution: The binding affinity of the thiolate ligand can affect the substitution of other ligands, such as substrates or products, in the catalytic cycle. iitd.ac.in

Oxidative Addition and Reductive Elimination: These are fundamental steps in many catalytic processes, such as cross-coupling reactions. iitd.ac.inchemrxiv.org The electron-donating nature of the thiolate ligand can promote oxidative addition by making the metal center more electron-rich. Conversely, it can influence the facility of reductive elimination, the step that typically forms the desired product and regenerates the catalyst.

Migratory Insertion: In reactions like carbonylation or polymerization, a thiolate ligand can affect the ease with which other ligands (e.g., carbon monoxide or an alkene) insert into a metal-alkyl or metal-hydride bond. iitd.ac.in

The mechanism is often complex-dependent. For instance, in a hypothetical palladium-catalyzed cross-coupling reaction, a 1-tridecanethiolate ligand could stabilize the Pd(0) resting state, participate in the oxidative addition of an aryl halide to form a Pd(II) intermediate, and influence the subsequent transmetalation and reductive elimination steps that forge the new carbon-carbon bond. chemrxiv.org

Thiol-Based Catalytic Systems in Organic Transformations

This compound can participate directly as a reagent or catalyst in various organic reactions, particularly those proceeding through radical mechanisms or involving nucleophilic addition.

The thiol-ene reaction is a powerful method for carbon-carbon bond formation, proceeding via a radical chain mechanism. wikipedia.org This reaction involves the addition of a thiyl radical, generated from a thiol like this compound, to an alkene.

The general mechanism is as follows:

Initiation: A thiyl radical (RS•) is generated from the thiol (RSH) using a radical initiator or UV light.

Propagation: The thiyl radical adds to an alkene (C=C) in an anti-Markovnikov fashion, creating a carbon-centered radical.

C-C Bond Formation: This carbon-centered radical can then react intramolecularly with another unsaturated group within the same molecule, leading to cyclization and the formation of a new C-C bond. wikipedia.orgmdpi.com

Chain Transfer: The newly formed radical abstracts a hydrogen atom from another molecule of this compound, yielding the final product and regenerating the thiyl radical, which continues the chain reaction. wikipedia.org

This strategy has been employed to synthesize complex cyclic and heterocyclic structures. The reversibility of the initial thiyl radical addition allows the reaction to be directed towards the thermodynamically most stable product. mdpi.com

This compound is a key starting material for the synthesis of tridecyl thioethers. Catalytic methods are often employed to achieve this transformation efficiently and under mild conditions.

Thiol-Ene Reaction: The most direct catalytic application for thioether synthesis is the thiol-ene "click" reaction, where this compound is added across an alkene. wikipedia.orgencyclopedia.pub This reaction is highly efficient, often initiated photochemically or with a radical initiator, and results in the formation of a thioether with high atom economy. wikipedia.orgresearchgate.net

Dehydrative Thioetherification: Transition metals and Brønsted or Lewis acids can catalyze the reaction between an alcohol and a thiol to form a thioether, with water as the only byproduct. d-nb.infochemrevlett.comnih.gov For example, zinc or other metal complexes can activate the alcohol for nucleophilic attack by this compound. chemrevlett.com This method is a green alternative to traditional syntheses that use alkyl halides. d-nb.info

Table 2: Catalytic Systems for the Synthesis of Thioethers from Thiols

| Catalytic System | Reactants | Product | Key Features |

| Radical Initiator / UV Light | This compound + Alkene | Alkyl Tridecyl Thioether | High atom economy, "click" reaction, anti-Markovnikov selectivity. wikipedia.org |

| Zinc Halide (e.g., ZnI₂, ZnCl₂) | This compound + Alcohol | Alkyl Tridecyl Thioether | Dehydrative coupling, mild conditions. chemrevlett.com |

| Solid Acid Catalyst (e.g., Silica (B1680970) Alumina) | This compound + Alcohol | Alkyl Tridecyl Thioether | Heterogeneous, recyclable catalyst, solvent-free options. d-nb.info |

In polymer chemistry, this compound can act as a highly effective chain transfer agent (CTA) in free-radical polymerization. This role is crucial for controlling the molecular weight of the resulting polymers. wikipedia.orgresearchgate.net Its function is particularly analogous to the widely used dodecyl mercaptan. arkema.com

The mechanism of chain transfer is as follows:

A growing polymer chain radical (P•) reacts with this compound (RSH).

The radical abstracts the hydrogen atom from the sulfur, terminating the growth of that specific polymer chain (to form PH) and creating a new tridecanethiyl radical (RS•). wikipedia.org

This new thiyl radical (RS•) initiates the polymerization of a new polymer chain by reacting with a monomer molecule.

Table 3: Role of Aliphatic Thiols in Polymerization

| Polymerization Type | Thiol Role | Mechanism | Outcome |

| Free-Radical Polymerization (e.g., of styrenes, acrylates) | Chain Transfer Agent (CTA) | H-atom transfer from S-H bond to growing polymer radical. wikipedia.orgresearchgate.net | Reduction of average polymer molecular weight; control over polymer chain length. |

Development of Novel Catalyst Systems utilizing this compound

The development of novel catalyst systems has increasingly focused on the precise control of catalyst size, shape, and surface properties to enhance catalytic activity and selectivity. In this context, this compound has emerged as a crucial component, primarily utilized as a surface-active agent in the synthesis of metallic and bimetallic nanoparticles that function as highly effective catalysts. Its principal role is to act as a capping or stabilizing ligand, preventing the agglomeration of nanoparticles and thereby maintaining a high surface-area-to-volume ratio, which is essential for catalytic applications. researchgate.netazonano.com

The thiol group of this compound exhibits a strong affinity for various metals, forming a self-assembled monolayer (SAM) on the nanoparticle surface. This SAM passivates the surface, controlling particle growth during synthesis and providing stability against aggregation in solution. nih.gov The long alkyl chain of this compound further contributes to the stability of these nanoparticle catalysts in various organic solvents.

Research has demonstrated that alkanethiol-capped nanoparticles, including those stabilized by this compound, can exhibit enhanced catalytic performance in a variety of reactions. The ligand shell is not merely a passive stabilizer but can also influence the catalytic process. For instance, the SAM can create a specific microenvironment around the catalytic sites, potentially influencing substrate accessibility and reaction pathways. nih.gov

A significant area of application for this compound in catalysis is in the preparation of gold nanoparticles (AuNPs). AuNPs are known for their catalytic activity in oxidation and reduction reactions. The size of the AuNPs is a critical factor determining their catalytic efficacy, and this compound plays a vital role in controlling this parameter during synthesis. nih.govwku.edu By modulating the synthesis conditions, such as the thiol-to-metal ratio, nanoparticles with specific sizes and, consequently, tailored catalytic activities can be produced. mdpi.com

Furthermore, derivatives of this compound have been investigated for their potential in creating functionalized surfaces for electrocatalysis. For example, a this compound derivative has been used on indium tin oxide (ITO) and gold electrodes, suggesting its role in modifying electrode surfaces for specific catalytic or sensing applications. univ-lorraine.fr

The principles of using alkanethiols like this compound as stabilizers are also applicable to other metal nanoparticles with catalytic properties, such as silver, palladium, and copper. mdpi.comnih.govresearchgate.net These stabilized nanoparticles have shown promise in various catalytic transformations, including hydrogenation, oxidation, and carbon-carbon coupling reactions.

In addition to stabilizing metallic nanoparticles, long-chain thiols can also serve as sulfur sources in the synthesis of metal sulfide (B99878) nanocatalysts. rsc.orgrsc.orgmdpi.com While direct use of this compound for this purpose is an area of ongoing research, the fundamental chemistry suggests its potential in the controlled synthesis of metal sulfide nanostructures with tailored catalytic properties for applications in hydrodesulfurization and photocatalysis. sciopen.comresearchgate.net

The following table summarizes key research findings on the development of catalyst systems involving long-chain alkanethiols, representative of the role of this compound.

| Catalyst System | Role of Alkanethiol | Key Research Finding |

| Alkanethiol-capped Gold Nanoparticles (AuNPs) | Stabilizing agent, formation of a self-assembled monolayer (SAM) | The SAM creates a protein-like reaction space, encapsulating substrates and accelerating catalytic reactions at the AuNP surface. nih.gov |

| Dodecanethiolate-capped Palladium Nanoparticles (PdNPs) | Stabilizing ligand | The stabilized PdNPs showed good stability and could be recycled multiple times in the isomerization of allylic alcohols without significant loss of activity. mdpi.com |

| Gemini Surfactant-protected Gold Nanoparticles | Protective agent | The structure of the surfactant, including the spacer, affects the size and stability of the AuNPs, which in turn influences their catalytic activity in reduction reactions. rsc.org |

| Polymer Ligand-functionalized Gold Nanoparticles | Surface functionalization ligand | Functionalization with a brush-type polymer ligand significantly increased the catalytic activity of surfactant-stabilized AuNPs in colloidal solution. rsc.org |

Analytical and Spectroscopic Characterization Techniques for 1 Tridecanethiol

Chromatographic Methods for Thiol Analysis

Chromatographic techniques are essential for separating 1-Tridecanethiol from complex mixtures and for assessing its purity. These methods separate components based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of organic molecules like long-chain thiols. While gas chromatography is often used for fatty acid analysis, HPLC is particularly valuable for applications like separating geometric isomers. hplc.eu For thiols, reversed-phase HPLC is a common approach, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. aocs.orgresearchgate.net The separation principle relies on the hydrophobic interactions between the long alkyl chain of this compound and the stationary phase.

To enhance detection, especially for trace amounts, thiols can be derivatized with a fluorescent tag, such as ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F). nih.gov This allows for highly sensitive fluorescence detection. nih.gov The retention time of the derivatized thiol provides qualitative identification, while the peak area allows for quantification. researchgate.net

Table 1: Illustrative HPLC Parameters for Thiol Analysis

| Parameter | Description | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., ODS) | researchgate.net |

| Mobile Phase | Gradient of acetonitrile (B52724) and water, or methanol (B129727) and water. | aocs.orgresearchgate.net |

| Detection | UV-Vis or Fluorescence Detector (after derivatization). | researchgate.netnih.gov |

| Flow Rate | Typically around 1.0 mL/min. | researchgate.net |

| Temperature | Controlled, e.g., 35-40 °C. | researchgate.netnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive analytical method for volatile and semi-volatile compounds such as this compound. measurlabs.com In this technique, the compound is first vaporized and separated from other components on a GC column (e.g., HP-5MS). nih.gov As the separated components elute from the column, they enter a mass spectrometer, which ionizes them (commonly via electron ionization) and separates the resulting ions based on their mass-to-charge ratio (m/z). nih.govnih.gov

The resulting mass spectrum serves as a molecular fingerprint. For this compound, the mass spectrum shows characteristic fragmentation patterns. The molecular ion peak may be observed, but often the most intense peaks correspond to stable fragment ions resulting from the cleavage of the parent molecule. nih.gov

Table 2: Key GC-MS Fragmentation Ions for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Ion Fragment (Interpretation) | Reference |

|---|---|---|---|

| 55 | 99.99 | C4H7+ | nih.gov |

| 41 | 97.82 | C3H5+ | nih.gov |

| 43 | 95.56 | C3H7+ | nih.gov |

| 69 | 74.73 | C5H9+ | nih.gov |

| 83 | 66.00 | C6H11+ | nih.gov |

Advanced Spectroscopic Techniques

Spectroscopic methods probe the interaction of electromagnetic radiation with the material to provide information about chemical bonding, electronic structure, and molecular vibrations. They are indispensable for studying the properties of this compound SAMs.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive technique used to determine the elemental composition and chemical state of the top few nanometers of a surface. philips.com When a this compound SAM is formed on a gold (Au) substrate, XPS is used to verify the crucial bond formation between the sulfur atom and the gold surface. eag.com

The analysis focuses on the high-resolution spectrum of the sulfur (S 2p) region. A free thiol (R-SH) group has a characteristic S 2p binding energy at higher values (around 163.5-164.0 eV). eag.comresearchgate.net Upon chemisorption onto the gold surface, the thiol proton is lost, and a gold-thiolate (Au-S-R) bond is formed. This results in a distinctive shift of the S 2p peak to a lower binding energy, typically centered around 162 eV. researchgate.net The presence of this peak is strong evidence for a well-formed SAM. researchgate.net Spin-orbit coupling splits the S 2p peak into a doublet (S 2p3/2 and S 2p1/2) with a fixed separation of approximately 1.2 eV and an intensity ratio of 2:1. surfacesciencelab.com

Table 3: Characteristic S 2p Binding Energies in XPS for Thiol SAMs on Gold

| Sulfur Species | S 2p3/2 Binding Energy (eV) | Significance | Reference |

|---|---|---|---|

| Gold-Thiolate (Bound) | ~162.0 - 162.1 | Indicates covalent bond formation with the gold substrate. | researchgate.netsurfacesciencelab.com |

| Unbound Thiol (Physisorbed) | ~163.5 | Indicates the presence of non-covalently attached or unbound thiol molecules. | researchgate.net |

While XPS probes core-level electrons, Ultraviolet Photoelectron Spectroscopy (UPS) uses lower-energy UV photons (typically from a helium lamp, He I at 21.2 eV and He II at 40.8 eV) to investigate the valence band electronic structure. thermofisher.comwikipedia.org It is even more surface-sensitive than XPS, with an information depth of only 2-3 nm. thermofisher.com

For this compound SAMs, UPS provides insight into the molecular orbitals involved in the surface bond and within the alkyl chain. surfacesciencelab.com The spectrum of a clean gold substrate shows a sharp Fermi edge. Upon formation of the this compound monolayer, this feature is attenuated, and new peaks associated with the molecular orbitals of the alkanethiolate appear. surfacesciencelab.com These spectral changes confirm the coverage of the substrate by the organic layer. surfacesciencelab.com UPS is also used to measure the work function of the surface, which changes upon SAM formation, providing information about the collective orientation of molecular dipoles in the monolayer. surfacesciencelab.com

Fourier Transform Infrared (FTIR) Spectroscopy is a technique that measures the absorption of infrared radiation by a sample, causing the vibration of molecular bonds. pressbooks.pub It is highly effective for identifying functional groups and assessing the conformational order of the alkyl chains in a this compound SAM. azooptics.com

Two key regions of the FTIR spectrum are particularly informative:

S-H Stretching Region: A free thiol has a weak but distinct S-H stretching band around 2550-2600 cm⁻¹. The disappearance of this peak upon formation of the SAM on gold is direct evidence of the cleavage of the S-H bond and the formation of the thiolate species. researchgate.net

C-H Stretching Region: The stretching vibrations of the methylene (B1212753) (-CH₂) groups in the long alkyl chain appear in the 2800-3000 cm⁻¹ region. The exact positions of the symmetric (d⁺) and asymmetric (d⁻) methylene stretching peaks are sensitive to the conformational order (gauche vs. trans) of the alkyl chains. In a well-ordered, all-trans (crystalline-like) monolayer, these peaks are found at lower wavenumbers (approx. 2918 cm⁻¹ and 2850 cm⁻¹). In a disordered or liquid-like monolayer, these peaks shift to higher wavenumbers.

Table 4: Key FTIR Vibrational Frequencies for this compound SAMs

| Frequency (cm⁻¹) | Assignment | Significance | Reference |

|---|---|---|---|

| ~2918 | Asymmetric CH₂ Stretch (νa(CH₂)) | Position indicates high conformational order (all-trans chains). | azooptics.com |

| ~2850 | Symmetric CH₂ Stretch (νs(CH₂)) | azooptics.com | |

| ~2550 - 2600 | S-H Stretch (ν(S-H)) | Disappearance confirms S-H bond cleavage and thiolate formation. | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of this compound. emerypharma.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to different proton environments are observed. The terminal methyl (CH₃) protons of the tridecyl chain appear as a triplet at a characteristic chemical shift. The methylene (CH₂) groups along the chain produce a complex multiplet, while the methylene group adjacent to the sulfur atom (α-CH₂) and the thiol proton (SH) exhibit their own specific resonances. harvard.edu The integration of these signals provides a quantitative measure of the number of protons in each environment. researchgate.net

Table 1: Representative ¹H NMR Data for this compound harvard.edu

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | ~0.89 | Triplet (t) | ~7.2 |

| (CH₂)₁₀ | ~1.26 | Multiplet (m) | - |

| SH | ~1.57 | Singlet (s) | - |

| α-CH₂ | ~2.53 | Quartet (q) | ~7.2 |

Note: Chemical shifts are typically referenced to an internal standard like tetramethylsilane (B1202638) (TMS) and can vary slightly depending on the solvent used. rsc.org

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. Each carbon atom in a unique chemical environment gives rise to a distinct signal. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of neighboring atoms.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are often employed for unambiguous assignment of all proton and carbon signals, especially in complex molecules. emerypharma.com COSY spectra reveal proton-proton coupling relationships, while HSQC correlates directly bonded proton and carbon atoms. emerypharma.com

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique used for the determination of the molecular weight and elemental composition of this compound. wikipedia.org In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

For this compound (C₁₃H₂₈S), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (216.43 g/mol ). nist.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula with a high degree of confidence. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. wikipedia.org Electron ionization (EI) often leads to characteristic fragmentation of alkanethiols. Common fragmentation pathways include the cleavage of the C-C bond alpha to the sulfur atom and the loss of small neutral molecules. libretexts.orgyoutube.com The analysis of these fragment ions helps to confirm the structure of the molecule.

Table 2: Key Ions in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 216 | [C₁₃H₂₈S]⁺ (Molecular Ion) |

| 183 | [C₁₃H₂₇]⁺ (Loss of SH) |